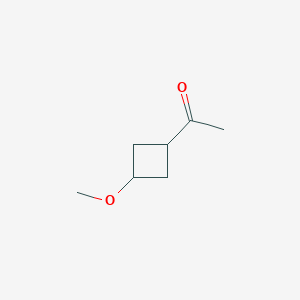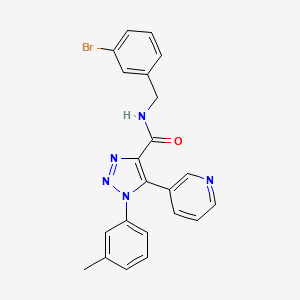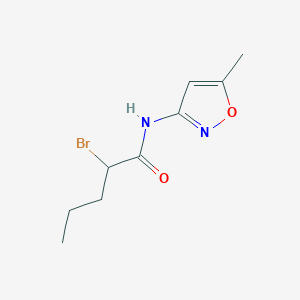
1-(3-Methoxycyclobutyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxycyclobutyl)ethan-1-one, also known as MMB-2201 or 5F-MMB-PICA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in the cannabis plant. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body.
Scientific Research Applications
Organometallic Chemistry and Catalysis
- The study by Drift et al. (2002) details the synthesis and characterization of a ruthenium cyclopentadienyl complex with a tridentate P,P,O ligand. This complex shows catalytic activity in the isomerization of allylic alcohols to carbonyl compounds, highlighting its potential in facilitating chemical transformations (Drift et al., 2002).
Photochemistry
- Sakuragi et al. (1977) investigated the photochemistry of 1,2-diphenylcyclobutene in methanol, leading to the formation of methyl ethers, showcasing the role of cyclobutene derivatives in photoinduced reactions (Sakuragi et al., 1977).
Environmental Chemistry
- Hayashita et al. (1999) synthesized acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for selective lead(II) extraction, demonstrating the environmental applications of methoxy-containing compounds in removing toxic metals from solutions (Hayashita et al., 1999).
Synthetic Organic Chemistry
- Yao and Shi (2007) described the Lewis acid-catalyzed formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers, illustrating the versatility of cyclobutyl derivatives in organic synthesis (Yao & Shi, 2007).
properties
IUPAC Name |
1-(3-methoxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-7(4-6)9-2/h6-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUNMVJFCFYSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxycyclobutyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2920871.png)

![8-bromo-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2920873.png)

![2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride](/img/no-structure.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)
![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)

